Tavilermide hydrochloride, known as Tavilermide, is a synthetic neurotrophin mimetic that acts as a partial agonist of the tropomyosin receptor kinase A (TrkA). It was developed primarily for therapeutic applications in ophthalmology, particularly for the treatment of dry eye disease. The compound is classified as a cyclic tripeptide and has shown promise in clinical trials for its ability to promote ocular surface healing and improve tear quality by activating the nerve growth factor receptor TrkA .
The synthesis of Tavilermide involves several key steps that utilize standard peptide synthesis techniques. The initial synthesis was achieved through solid-phase peptide synthesis, a common method for producing cyclic peptides. This process allows for the precise control of peptide sequences and modifications.
Tavilermide hydrochloride has a molecular formula of and a molar mass of approximately 580.55 g/mol. Its structure features a cyclic tripeptide configuration that is crucial for its biological activity.
Tavilermide undergoes various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.
Tavilermide acts primarily by activating the TrkA receptor, which plays a vital role in neuronal survival and function. By mimicking nerve growth factor, Tavilermide promotes healing in the ocular surface and enhances tear production.
Tavilermide's primary application is in the treatment of dry eye disease, where it aims to improve patient outcomes through enhanced tear production and ocular surface healing. It is currently undergoing multiple clinical trials:
Tavilermide hydrochloride, initially designated MIM-D3, emerged from pioneering research in peptidomimetic chemistry at Texas A&M University under Professor Burgess in 1998. The compound was rationally designed through cyclo-organopeptide synthesis strategies aimed at mimicking neurotrophin β-turn structures, representing a deliberate departure from random screening approaches [2] [4]. Mimetogen Pharmaceuticals acquired the compound and advanced it through systematic clinical development with a primary focus on ophthalmic applications, particularly dry eye disease. The developmental pathway has been characterized by rigorous concentration optimization, progressing from initial 1% formulations to the clinically advanced 5% ophthalmic solution [1] [9].
The clinical development program has encompassed multiple phases:
Table 1: Key Milestones in Tavilermide Development
| Year | Development Stage | Significance |
|---|---|---|
| 1998 | Initial Synthesis | Designed as TrkA-targeting peptidomimetic by Burgess laboratory |
| 2011 | Preclinical Validation | Demonstrated stimulation of mucin secretion in conjunctival cells [7] |
| 2013 | Phase 2 Trial Completion | Established efficacy of 1% and 5% solutions in dry eye patients [1] |
| 2020 | Phase 3 Environmental Study | Confirmed efficacy of 5% solution in 500-subject trial [1] |
| 2020 | MIM-728 Trial Enrollment | Initiated pivotal Phase 3 study comparing 5%, 1%, and vehicle [9] |
The compound has been evaluated in over 900 patients across clinical trials with no reported safety concerns, establishing a robust efficacy and tolerability profile [1]. Beyond dry eye disease, tavilermide has entered Phase 1 clinical investigation for glaucoma, exploring its neuroprotective potential in retinal degenerative conditions [2] [7].
Tavilermide hydrochloride (chemical name: 3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid hydrochloride) belongs to the structural class of cyclic tripeptide mimetics. Its molecular formula is C~24~H~33~ClN~6~O~11~ with a molar mass of 580.551 g·mol⁻¹ [2] [6]. The compound features a macrocyclic architecture comprising three amino acid-derived residues constrained within a 15-membered ring system. This conformation precisely mimics the β-turn structures of nerve growth factor, particularly loops (i)-(iii) that function as hot spots for tropomyosin receptor kinase A interactions [4] [8].
The structural design incorporates critical pharmacophoric elements:
Table 2: Molecular Properties of Tavilermide Hydrochloride
| Property | Specification |
|---|---|
| Chemical Formula | C~24~H~33~ClN~6~O~11~ |
| Molar Mass | 580.551 g·mol⁻¹ |
| CAS Number | Not publicly disclosed in sources |
| Structure Type | Macrocyclic tripeptide mimetic |
| Key Functional Groups | Carboxylic acids, nitroaromatic, aminobutyl side chain |
| Spatial Configuration | (5S,8S,11S) stereochemistry |
| Solubility Characteristics | Water-soluble for ophthalmic formulation [7] |
Recent structural innovations include fluorescent analogs incorporating BODIPY fluorophores (e.g., compound 5c(ii)), developed through novel Chemical Linkage of Peptides onto Scaffolds chemistry. These derivatives retain biological activity while enabling cellular localization studies through intrinsic fluorescence, providing valuable research tools for investigating Trk receptor binding dynamics [4] [8].
Tavilermide represents a paradigm shift in neurotrophin receptor pharmacology as the first synthetic small-molecule partial agonist of tropomyosin receptor kinase A. Its research significance extends across multiple domains of receptor-targeted therapeutics:
Mechanistic Innovation: Unlike recombinant nerve growth factor (e.g., cenegermin), which exhibits poor pharmacokinetic properties including rapid systemic clearance and blood-retinal barrier impermeability, tavilermide's low molecular weight (580 Da) enables superior ocular penetration and stability. As a partial agonist, it activates tropomyosin receptor kinase A signaling without inducing the hyperalgesia and downstream signaling complications associated with full receptor activation by nerve growth factor [4] [7] [8]. This pharmacological profile offers a critical therapeutic advantage: harnessing beneficial neurotrophic signaling while avoiding the adverse effects that have limited clinical applications of neurotrophin proteins.
Multifactorial Therapeutic Actions: Research has elucidated tavilermide's integrated mechanisms in ocular surface health:
Therapeutic Expansion Potential: While initially developed for dry eye disease, tavilermide's neurotrophic mechanism supports exploration in other ophthalmic indications:
The compound has catalyzed broader interest in Trk receptor pharmacology, inspiring development of next-generation agonists targeting tropomyosin receptor kinase C (C1) and pan-Trk (pan) receptors. Recent research indicates these analogs may offer enhanced efficacy in dry eye models through complementary mechanisms, suggesting that tavilermide represents the pioneering member of a novel therapeutic class with expanding clinical potential [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: